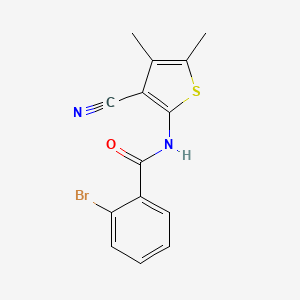

![molecular formula C16H13IN2O4 B11542519 N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11542519.png)

N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(E)-(2-ヒドロキシ-5-ヨードフェニル)メチリデン]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボヒドラジドは、シッフ塩基と呼ばれる有機化合物のクラスに属する複雑な有機化合物です。シッフ塩基は、窒素原子にアリール基またはアルキル基が結合した炭素-窒素二重結合の存在を特徴としています。

準備方法

N'-[(E)-(2-ヒドロキシ-5-ヨードフェニル)メチリデン]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボヒドラジドの合成は、通常、2-ヒドロキシ-5-ヨードベンズアルデヒドと2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボヒドラジドの間の縮合反応を含みます。反応は通常、エタノール溶媒中で還流条件下で行われます。 生成物はその後、再結晶によって精製されます .

化学反応の分析

この化合物は、次を含むさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して還元することができます。

置換: 化合物中のヨウ素原子は、適切な試薬を使用して他のハロゲンまたは官能基と置換することができます。

加水分解: この化合物は、酸性または塩基性条件下で加水分解して、対応するアルデヒドとヒドラジドを生じさせることができます.

科学的研究の応用

N'-[(E)-(2-ヒドロキシ-5-ヨードフェニル)メチリデン]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボヒドラジドは、科学研究でいくつかの応用があります。

医薬品化学: 特定の酵素や経路を阻害する能力により、抗炎症剤や抗がん剤としての可能性が研究されています。

材料科学: この化合物は、その独特の電子特性により、有機太陽電池やその他の電子デバイスの開発に用いられています。

生物学的研究: 酵素阻害とタンパク質-リガンド相互作用の研究に使用されます.

作用機序

N'-[(E)-(2-ヒドロキシ-5-ヨードフェニル)メチリデン]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。医薬品用途では、炎症に関与する酵素であるシクロオキシゲナーゼを阻害することが知られています。 この化合物は酵素の活性部位に結合し、その正常な機能を阻害し、それによって炎症を軽減します .

類似の化合物との比較

類似の化合物には、異なるアルデヒドとヒドラジドから誘導された他のシッフ塩基が含まれます。たとえば:

- N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]ビフェニル-4-カルボヒドラジド

- N'-[(E)-(4-フルオロフェニル)メチリデン]ビフェニル-4-カルボヒドラジド

これらの化合物は、類似の構造的特徴を共有していますが、置換基が異なり、これはそれらの化学的性質と用途に大きな影響を与える可能性があります。 N'-[(E)-(2-ヒドロキシ-5-ヨードフェニル)メチリデン]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボヒドラジドは、ヨウ素原子が存在するためユニークであり、独特の電子特性と立体特性を付与しています .

類似化合物との比較

Similar compounds include other Schiff bases derived from different aldehydes and hydrazides. For example:

- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties .

特性

分子式 |

C16H13IN2O4 |

|---|---|

分子量 |

424.19 g/mol |

IUPAC名 |

N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

InChI |

InChI=1S/C16H13IN2O4/c17-12-2-3-13(20)11(7-12)9-18-19-16(21)10-1-4-14-15(8-10)23-6-5-22-14/h1-4,7-9,20H,5-6H2,(H,19,21)/b18-9+ |

InChIキー |

HUMSPDDTIKXBFS-GIJQJNRQSA-N |

異性体SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)I)O |

正規SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)I)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11542456.png)

![2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11542467.png)

![Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate](/img/structure/B11542471.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile](/img/structure/B11542481.png)

![4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B11542501.png)

![1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11542503.png)

![(3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11542509.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11542511.png)

![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B11542514.png)

![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxybenzyl)butanamide](/img/structure/B11542524.png)

![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11542531.png)

![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)